molecular formula C16H17ClN2O2 B5350946 1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea

1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea

Cat. No.: B5350946
M. Wt: 304.77 g/mol
InChI Key: IKLDHFZXVBHROA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea typically involves the reaction of 2-chloroaniline with 3-methoxyphenylacetic acid. The process can be summarized in the following steps:

    Formation of the Intermediate: 2-chloroaniline is reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization in the presence of a base such as sodium hydride (NaH) to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-3-[1-(4-methoxyphenyl)ethyl]urea: Similar structure with a different position of the methoxy group.

    1-(2-Chlorophenyl)-3-[1-(3-ethoxyphenyl)ethyl]urea: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness: 1-(2-Chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-11(12-6-5-7-13(10-12)21-2)18-16(20)19-15-9-4-3-8-14(15)17/h3-11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLDHFZXVBHROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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